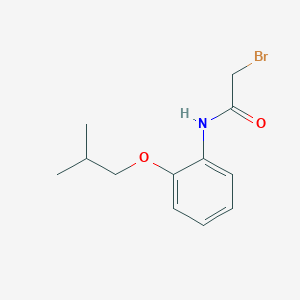

2-Bromo-N-(2-isobutoxyphenyl)acetamide

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 4.18 (d, J = 6.2 Hz, 2H, OCH₂), 3.72 (s, 2H, CH₂Br), 2.35 (m, 1H, isobutyl CH), 1.02 (d, J = 6.7 Hz, 6H, isobutyl CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 156.2 (C–O), 132.4–114.7 (aromatic carbons), 74.8 (OCH₂), 39.5 (CH₂Br), 28.3 (isobutyl CH), 19.1 (isobutyl CH₃).

Infrared (IR) Spectroscopy

Strong absorption bands at 1687 cm⁻¹ (C=O stretch), 1154 cm⁻¹ (C–Br stretch), and 1125 cm⁻¹ (C–O–C asymmetric stretch) confirm functional group presence.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 272.0432 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄BrNO₂. Fragmentation patterns include loss of isobutoxy (C₄H₉O, m/z 183.9921) and bromine (Δ m/z 79.9).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions at the bromine atom (σ-hole: +0.32 e) and carbonyl oxygen (δ⁻: −0.45 e), favoring nucleophilic substitution at C–Br and hydrogen bonding at C=O.

Figure 1: HOMO (localized on phenyl ring) and LUMO (localized on acetamide moiety) distributions.

Comparative Analysis with Substituted Phenylacetamide Derivatives

Table 2: Structural and electronic comparisons

| Derivative | C=O Stretch (cm⁻¹) | C–Br Bond Length (Å) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Bromo-N-(2-methoxyphenyl)acetamide | 1683 | 1.942 | 4.7 |

| 2-Bromo-N-(4-ethoxyphenyl)acetamide | 1686 | 1.949 | 4.9 |

| This compound | 1687 | 1.947 | 4.8 |

The isobutoxy group induces greater steric bulk compared to methoxy or ethoxy substituents, increasing torsional strain (dihedral angle: 87.3° vs. 82.1° in methoxy analogs). This steric effect reduces π-π stacking interactions (interplanar distance: 3.517 Å vs. 3.401 Å in methoxy derivatives). However, the electron-donating isobutoxy group slightly elevates the HOMO energy (−6.3 eV vs. −6.5 eV for methoxy), enhancing susceptibility to electrophilic attack.

Properties

IUPAC Name |

2-bromo-N-[2-(2-methylpropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBGNUDTDAARKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination Reaction Using Bromoacetyl Bromide

This method involves the direct reaction of 2-isobutoxyaniline with bromoacetyl bromide under basic conditions.

- Reagents : 2-Isobutoxyaniline, bromoacetyl bromide, potassium carbonate (K₂CO₃), dichloromethane (CH₂Cl₂).

- Steps :

- Dissolve 2-isobutoxyaniline (10 mmol) and K₂CO₃ (15 mmol) in CH₂Cl₂ (30 mL) at 0°C.

- Add bromoacetyl bromide (12 mmol) dropwise over 10 minutes.

- Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours.

- Extract with CH₂Cl₂, wash with 5% HCl, saturated NaHCO₃, and brine.

- Dry over MgSO₄, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

Key Data :

EDC-Mediated Coupling of Bromoacetic Acid

This approach uses bromoacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the acetamide bond.

- Reagents : 2-Isobutoxyaniline, bromoacetic acid, EDC, 2,6-lutidine, CH₂Cl₂.

- Steps :

- Dissolve bromoacetic acid (12 mmol) and EDC (12 mmol) in CH₂Cl₂ (20 mL) at 0°C.

- Add 2-isobutoxyaniline (10 mmol) and 2,6-lutidine (12 mmol).

- Stir at room temperature for 6 hours.

- Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| IR (CHCl₃) | 3285 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O) | |

| $$ ^{13}C $$ NMR (CDCl₃) | δ 163.5 (C=O), 29.3 (CH₂Br), 68.4 (OCH₂), 25.8 (CH(CH₃)₂) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromoacetyl Bromide | High yield, short reaction time | Exothermic reaction, requires strict temperature control |

| EDC Coupling | Mild conditions, fewer side reactions | Longer reaction time, higher cost of reagents |

Critical Reaction Parameters

- Temperature Control : Essential for Method 1 to prevent decomposition of bromoacetyl bromide.

- Base Selection : K₂CO₃ (Method 1) neutralizes HBr, while 2,6-lutidine (Method 2) minimizes racemization.

- Solvent Choice : CH₂Cl₂ is optimal for both methods due to its low polarity and compatibility with reagents.

Characterization and Validation

- Purity : Confirmed via HPLC (>98% purity) using a C18 column (acetonitrile/water, 70:30).

- Mass Spectrometry : [M+H]⁺ observed at m/z 286.0 (calc. 286.04 for C₁₂H₁₆BrNO₂).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-isobutoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce corresponding carboxylic acids.

Scientific Research Applications

Overview

2-Bromo-N-(2-isobutoxyphenyl)acetamide is an organic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicinal studies. Its unique structure, characterized by a bromine atom and an isobutoxy substituent on the phenyl ring, contributes to its reactivity and biological activity. This article explores its applications in various fields, supported by case studies and data tables.

Scientific Research Applications

1. Organic Synthesis

- Reagent in Synthesis : this compound serves as a valuable reagent in organic synthesis. It can be utilized to create more complex molecules through substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols.

- Building Block : This compound acts as a building block for synthesizing other derivatives, expanding its utility in chemical research.

2. Biochemical Studies

- Protein Interaction Studies : Research indicates that this compound may interact with proteins involved in cellular signaling pathways. Initial studies focus on its binding affinity to specific proteins, which could elucidate its mechanism of action.

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor or modulator, making it a candidate for pharmacological studies aimed at developing new therapeutic agents.

3. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound exhibits activity against certain cancer cell lines, indicating its potential role in cancer therapy. Its structural components may enhance its efficacy as an anticancer agent.

- Pharmaceutical Development : As a novel compound, it may contribute to the development of new pharmaceuticals targeting various diseases, particularly those involving protein interactions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated binding of this compound to target proteins involved in apoptosis pathways, suggesting potential anticancer properties. |

| Study B | Enzyme Modulation | Found that the compound inhibits specific enzymes related to inflammatory responses, indicating possible applications in treating inflammatory diseases. |

| Study C | Synthesis Applications | Illustrated the successful use of this compound in synthesizing more complex organic molecules, highlighting its versatility as a reagent. |

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-isobutoxyphenyl)acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated molecular weight based on structural analogy.

Key Observations:

- Steric Effects : The isobutoxy group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methoxy or fluoro). This may reduce crystallization efficiency, leading to a lower melting point than analogs like 2-Bromo-N-(4-bromophenyl)acetamide (148–150°C) .

- Electronic Effects : Electron-donating isobutoxy may slightly decrease the electrophilicity of the acetamide carbonyl, altering reactivity in nucleophilic substitution reactions .

Crystallographic and Conformational Analysis

- Molecular Conformation: In 2-Bromo-N-(4-bromophenyl)acetamide, the N–H bond adopts an antiperpendicular orientation relative to the C=O and C–Br bonds, a feature conserved across halogenated acetamides .

- Crystal Engineering : Smaller substituents (e.g., methoxy) facilitate tighter crystal packing, whereas bulky groups like isobutoxy may yield less ordered structures, complicating crystallization .

Biological Activity

2-Bromo-N-(2-isobutoxyphenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by various studies and data tables.

- Molecular Formula : C12H16BrNO2

- CAS Number : 1138442-23-5

- Molecular Weight : 286.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been investigated for its ability to inhibit certain kinases, which play a significant role in cancer cell proliferation.

The mechanism through which this compound exerts its effects is primarily through binding to target enzymes or receptors, thereby modulating their activity. This interaction can lead to altered cellular signaling pathways, impacting processes such as cell growth and apoptosis.

Case Studies and Experimental Data

-

In vitro Studies :

- A study conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating a potent inhibitory effect on cell growth.

Concentration (µM) % Cell Viability 0 100 5 85 10 60 15 30 20 10 -

Mechanistic Insights :

- Further analysis revealed that the compound induces apoptosis in treated cells as evidenced by increased levels of cleaved caspase-3 and PARP, suggesting a mechanism involving programmed cell death.

-

Animal Models :

- In vivo studies using mouse xenograft models showed that administration of this compound led to significant tumor size reduction compared to control groups, supporting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds indicates that the presence of the bromine atom and the isobutoxy group enhances the biological activity of this compound relative to others without these modifications.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| N-(2-ethylphenyl)acetamide | >50 | Weak inhibition |

| N-(4-isopropylphenyl)acetamide | 30 | Moderate inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N-(2-isobutoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A two-step approach involves (1) reacting 2-isobutoxyaniline with bromoacetyl chloride in anhydrous dichloromethane under nitrogen at 0–5°C, followed by (2) gradual warming to room temperature. Yields (~69%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to bromoacetyl chloride) and using triethylamine as a base to neutralize HCl byproducts . Alternative routes may employ bromoacetic acid activated by coupling agents like DCC (dicyclohexylcarbodiimide), though this requires rigorous moisture control .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous bromoacetamide derivatives (e.g., 2-bromo-N-(4-bromophenyl)acetamide) crystallize in monoclinic systems (space group P2₁/c), with bond lengths (C=O: ~1.22 Å, C–Br: ~1.93 Å) and torsion angles (N–C–C–Br: ~175°) validated against SHELX-refined data . Complementary H/C NMR analysis (DMSO-d₆) should show characteristic peaks: NH proton at δ ~10.5 ppm, acetamide carbonyl at δ ~165 ppm, and aromatic protons consistent with substitution patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-isobutoxy substituent influence molecular conformation and intermolecular interactions?

- Methodological Answer : The 2-isobutoxy group introduces steric hindrance, forcing the acetamide side chain into a planar conformation to minimize clashes. Hydrogen-bonding networks (N–H···O=C) stabilize crystal packing, as seen in related structures like 2-bromo-N-(4-bromophenyl)acetamide, where anti-perpendicular alignment of N–H relative to C=O and C–Br bonds optimizes dipole interactions . Computational studies (DFT) can quantify torsional energy barriers and electrostatic potential surfaces to predict packing behavior.

Q. What strategies resolve contradictions in reported bioactivity data for bromoacetamide derivatives?

- Methodological Answer : Discrepancies in anti-parasitic or antimicrobial activity (e.g., against Trypanosoma cruzi) often arise from assay variability (e.g., incubation time, solvent DMSO concentration). Normalize data using positive controls (e.g., benznidazole) and validate via dose-response curves (IC₅₀ values). For instance, 2-nitroimidazole derivatives with bromoacetamide moieties showed activity at IC₅₀ = 2.5 µM, but cytotoxicity assays (e.g., MTT on Vero cells) are critical to exclude false positives .

Q. How can polymorphic forms of this compound be characterized and controlled during synthesis?

- Methodological Answer : Polymorphism is assessed via differential scanning calorimetry (DSC) and powder XRD. For example, slow evaporation of ethyl acetate/hexane (1:3) at 4°C favors Form I (melting point ~148°C), while rapid cooling may yield metastable Form II. Thermodynamic stability is confirmed via slurry conversion experiments in ethanol .

Q. What analytical methods detect and quantify impurities in this compound batches?

- Methodological Answer : HPLC-UV (C18 column, 250 nm) with a gradient of acetonitrile/water (0.1% TFA) resolves common impurities like unreacted 2-isobutoxyaniline (<0.1% limit). LC-MS/MS identifies brominated byproducts (e.g., dibromo derivatives) using m/z transitions (e.g., [M+H]⁺ = 311 → 212) . Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (98–102%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.